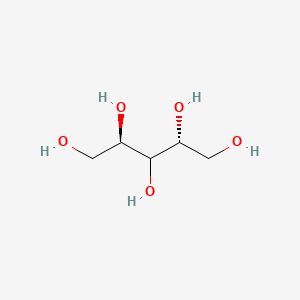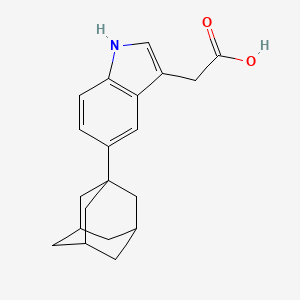
2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid
概要
説明
“2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid” is a complex organic compound. It is derived from adamantane, a type of diamondoid, which are cage-like, compact, fused-ring structures that resemble the framework of diamond . The compound has a molecular weight of 194.27 .
Synthesis Analysis
The synthesis of adamantane derivatives involves various methods. For instance, the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid forms a mixed anhydride A when a solution of the acid in TfOH/TFAA is heated under reflux . The subsequent treatment with benzylamine or water and decarboxylation affords N-benzyl-2,4-bis(3-hydroxyadamantan-1-yl)-3-oxobutanamide .Molecular Structure Analysis
The molecular structure of “2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid” is complex, with a molecular formula of C12H19NO2 . The compound has an average mass of 209.285 Da and a monoisotopic mass of 209.141586 Da .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are diverse. For example, the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid forms a mixed anhydride A when a solution of the acid in TfOH/TFAA is heated under reflux . The subsequent treatment with benzylamine or water and decarboxylation affords N-benzyl-2,4-bis(3-hydroxyadamantan-1-yl)-3-oxobutanamide .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid” include a molecular weight of 194.27 , a density of 1.2±0.1 g/cm3, a boiling point of 355.6±25.0 °C at 760 mmHg, and a flash point of 168.9±23.2 °C .科学的研究の応用
Plant Growth Regulation
5-Adamantyl-IAA is a synthetic auxin with significantly stronger binding affinity than natural auxins. Researchers have explored its role in plant growth regulation. Auxins play a crucial role in various plant processes, including cell elongation, root development, and phototropism. By modulating auxin signaling pathways, 5-Adamantyl-IAA could potentially enhance crop yield, improve stress tolerance, and promote sustainable agriculture .
Protein Degradation Systems (AID Systems)
The compound’s unique properties have led to its use in protein degradation systems. Specifically, 5-Adamantyl-IAA has been employed in the AlissAID system, which targets proteins for degradation via polyubiquitination. Remarkably, even nanomolar concentrations of 5-Adamantyl-IAA are sufficient for inducing target-protein degradation. These improved AID systems minimize cytotoxicity by reducing the required inducer concentration, making them valuable tools for studying protein function .
Biological Research and Targeted Protein Manipulation
Researchers have harnessed 5-Adamantyl-IAA to manipulate protein interactions. For instance, it has been used to engineer an engineered auxin–TIR1 pair. This pair induces the TIR1–AUX/IAA interaction at remarkably low concentrations (as low as 10 pM). The compound’s high affinity for TIR1 and excellent cellular permeability contribute to its effectiveness in this context .
Drug Discovery and Chemical Biology
Given its unique structure and biological activity, 5-Adamantyl-IAA may serve as a valuable scaffold for drug discovery. Scientists explore its potential as a lead compound for developing novel drugs targeting specific cellular pathways. By modifying its structure, researchers can fine-tune its interactions with biological targets .
Synthetic Chemistry and Organic Synthesis
Chemists have utilized 5-Adamantyl-IAA in synthetic routes to access other compounds. Its functional groups allow for diverse chemical transformations, making it a useful building block for creating more complex molecules. Researchers can modify the adamantyl group or the indole ring to tailor the compound’s properties .
Biophysical Studies and Structural Biology
Structural studies involving 5-Adamantyl-IAA provide insights into ligand–receptor interactions. By determining its binding modes and conformational changes, researchers gain a deeper understanding of how it interacts with target proteins. Such information is crucial for rational drug design and optimization .
Safety and Hazards
The safety information for “2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid” includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
The future directions for the study of “2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid” and similar compounds could involve the development of novel methods for their preparation, and the investigation of their potential applications in various fields such as pharmaceuticals, high-energy fuels and oils, and the creation of new materials based on natural and synthetic nanodiamonds .
作用機序
Target of Action
5-Adamantyl-IAA, also known as 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid, is a synthetic auxin developed for use in an auxin-inducible degron system . This system is a technique to induce the degradation of a target protein . The primary target of 5-Adamantyl-IAA is the TIR1/AFB F-box proteins and Aux/IAA co-receptor proteins . These proteins play a crucial role in the auxin regulatory pathways, which are fundamental components of plant development .
Mode of Action
5-Adamantyl-IAA interacts with its targets, the TIR1/AFB F-box proteins and Aux/IAA co-receptor proteins, to induce the degradation of a target protein . This compound has a thousand-times stronger affinity for the modified TIR receptor protein, allowing it to function at much lower concentrations than natural auxin . This strong interaction enables the rapid depletion of target proteins within the cell .
Biochemical Pathways
The action of 5-Adamantyl-IAA affects three major pathways: auxin metabolism, polar auxin transport, and signal transduction . Auxin, specifically indole-3-acetic acid (IAA), is biosynthesized from tryptophan via indole-3-pyruvic acid (IPA) through the IPA pathway . IAA is then transported by the AUXIN1/LIKE-AUX1 (AUX1/LAX) auxin influx transporters, PIN-FORMED (PIN) efflux facilitators, and ATP-BINDING CASSETTE B (ABCB) transporters to form auxin concentration gradients in plant tissues . The action of 5-Adamantyl-IAA modulates these pathways, leading to changes in auxin biology .
Pharmacokinetics
It is known that this compound can act at lower concentrations due to its high affinity for the tir1 receptor This suggests that it may have good bioavailability
Result of Action
The primary result of the action of 5-Adamantyl-IAA is the rapid depletion of target proteins within the cell . This enables the investigation of the physiological functions of essential proteins . The strong activity of 5-Adamantyl-IAA may arise from the high affinity of this compound for TIR1 F79A and its high cellular permeability .
特性
IUPAC Name |
2-[5-(1-adamantyl)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(23)6-15-11-21-18-2-1-16(7-17(15)18)20-8-12-3-13(9-20)5-14(4-12)10-20/h1-2,7,11-14,21H,3-6,8-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLXUUNCRVEHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC=C5CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Adamantyl-IAA | |
CAS RN |
2244426-40-0 | |
| Record name | 5-Adamantyl-IAA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



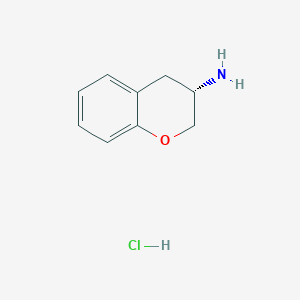
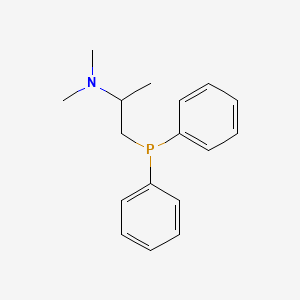

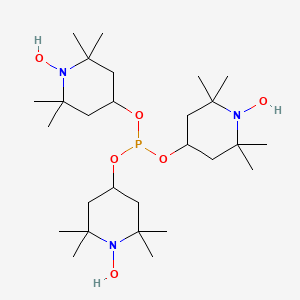
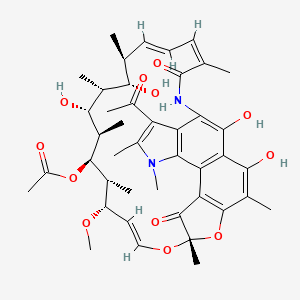

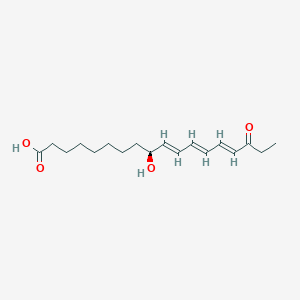


![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)



